Trimethylbismuth

Catalog No.
S566478
CAS No.
593-91-9
M.F
C3H9Bi
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylbismuth

CAS Number

593-91-9

Product Name

Trimethylbismuth

IUPAC Name

trimethylbismuthane

Molecular Formula

C3H9Bi

Molecular Weight

254.08 g/mol

InChI

InChI=1S/3CH3.Bi/h3*1H3;

InChI Key

AYDYYQHYLJDCDQ-UHFFFAOYSA-N

SMILES

C[Bi](C)C

Synonyms

TMBi cpd, trimethylbismuth

Canonical SMILES

C[Bi](C)C

Semiconductor material research:

Trimethylbismuth can be used as a precursor for the synthesis of bismuth-containing thin films and nanostructures. These materials exhibit interesting electrical and optical properties, making them potential candidates for various applications, including:

  • Thermoelectric devices: These devices convert heat into electricity and vice versa. Bismuth-based materials are being investigated for their potential to improve the efficiency of thermoelectric devices .
  • Photodetectors: These devices convert light into an electrical signal. Bismuth-containing nanostructures have shown promise for their use in photodetectors with improved sensitivity and response times .

Catalyst research:

Trimethylbismuth has been explored as a potential catalyst for various chemical reactions. Its ability to form Lewis acid-base adducts makes it a candidate for:

  • Polymerization reactions: These reactions involve the linking of individual molecules to form larger chains. Trimethylbismuth may act as a catalyst for the controlled polymerization of specific monomers .
  • Organic synthesis reactions: These reactions involve the creation of new organic molecules from simpler starting materials. Trimethylbismuth may be used as a catalyst for specific organic synthesis reactions, although further research is needed to explore its full potential in this area .

Material science research:

Due to its unique chemical properties, trimethylbismuth is being investigated for its potential use in various material science applications, such as:

  • Development of new materials with specific properties: The Lewis acidity of trimethylbismuth can be utilized in the design of new materials with tailored properties, such as improved conductivity or specific binding capabilities .
  • Precursor for bismuth-containing materials: Trimethylbismuth can be used as a precursor for the deposition of bismuth-containing thin films on various substrates. These films can be used in various applications, such as electronic devices and sensors .

Trimethylbismuth is an organometallic compound with the chemical formula C₃H₉Bi. This compound consists of a bismuth atom bonded to three methyl groups, making it a member of the class of compounds known as bismuthines. Trimethylbismuth is a colorless gas at room temperature and has gained attention for its role in various

Trimethylbismuth undergoes several notable reactions:

  • Oxidation: When exposed to oxygen, trimethylbismuth reacts to form bismuth oxide. This reaction is utilized in the synthesis of one-dimensional structures of bismuth oxide on silicon substrates, demonstrating its importance in material science .
  • Thermal Decomposition: Upon heating, trimethylbismuth can decompose to yield bismuth and methane. The reaction can be represented as:
    C3H9BiBi+CH4\text{C}_3\text{H}_9\text{Bi}\rightarrow \text{Bi}+\text{C}_H\text{4}
  • Reactions with Halogens: Trimethylbismuth can react with halogens to form various bismuth halides, which have applications in semiconductor technology

    Several methods exist for synthesizing trimethylbismuth:

    • Methylation of Bismuth Compounds: The most common method involves the methylation of bismuth compounds using methyl lithium or other methylating agents. This process typically requires an inert atmosphere to prevent oxidation.
    • Direct Reaction: Trimethylbismuth can also be produced by the direct reaction of bismuth with methyl iodide under controlled conditions .

Trimethylbismuth has several applications, particularly in materials science and electronics:

  • Semiconductor Fabrication: It is used in the deposition of thin films for semiconductor devices, particularly in the production of bismuth oxide structures that are essential for various electronic applications .
  • Catalysis: Trimethylbismuth may serve as a catalyst in organic synthesis reactions, although this application is less common compared to more established catalysts.

Studies on the interactions of trimethylbismuth with other chemical species have shown its potential to form complexes with various ligands. These interactions can significantly influence its reactivity and stability in different environments. For example, its interaction with oxygen leads to the formation of stable oxides that are useful in electronic applications .

Trimethylbismuth shares similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameFormulaUnique Features
TrimethylantimonyC₃H₉SbSimilar structure but exhibits different reactivity patterns due to antimony's properties.
TriethylbismuthC₆H₁₅BiContains ethyl groups instead of methyl groups, affecting volatility and reactivity.
DimethylmercuryC₂H₆HgHighly toxic; serves as a contrast due to mercury's biological activity compared to bismuth.

Uniqueness of Trimethylbismuth

Trimethylbismuth's unique characteristics stem from its chemical structure and reactivity profile. Its ability to form stable oxides upon reaction with oxygen distinguishes it from similar compounds like trimethylantimony, which does not exhibit the same level of stability in oxide formation. Additionally, trimethylbismuth's applications in semiconductor technology highlight its significance in modern material science.

Molecular Structure and Bonding Characteristics

Trimethylbismuth exhibits a trigonal pyramidal molecular geometry with the bismuth atom at the apex of the pyramid [31]. The compound demonstrates C₃ᵥ symmetry, reflecting the three-fold rotational symmetry about the bismuth-carbon axis [1]. Structural analysis reveals that the bismuth-carbon bond lengths range from 2.22 to 2.24 Ångströms, which fall within the typical range for bismuth-carbon single bonds in organometallic compounds [29] [31].

The carbon-bismuth-carbon bond angles vary between 93° and 113°, indicating a distorted tetrahedral arrangement around the bismuth center [29] [31]. This distortion arises from the presence of a stereochemically active lone pair of electrons on the bismuth atom, which influences the overall molecular geometry [31]. The bismuth atom maintains a coordination number of three, with each methyl group forming a single covalent bond with the central metal atom [31].

Natural bond orbital analyses have revealed significant hybridization between the 6s and 6p orbitals of bismuth, with hybrid orbitals exhibiting approximately 37% s-character and 63% p-character [31]. The Wiberg bond index for bismuth-carbon interactions in trimethylbismuth ranges around 1.0, consistent with single bond character [31]. The molecular structure demonstrates the characteristic properties of organobismuth compounds, where the metal center acts as both an electron donor and acceptor depending on the chemical environment [6].

Thermodynamic Properties and Phase Behavior

Trimethylbismuth exists as a colorless liquid at room temperature with a molecular weight of 254.08 grams per mole [1] [2] [3]. The compound exhibits a boiling point of 110°C at standard atmospheric pressure and a remarkably low melting point of -86°C, indicating its liquid state over a wide temperature range [1] [3] [4] [10] [14].

The density of trimethylbismuth has been determined to be 2.3 grams per cubic centimeter at 20°C, reflecting the presence of the heavy bismuth atom in the molecular structure [4] [7] [10]. Vapor pressure measurements have established the temperature dependence according to the equation: ln(p(Pa)) = 20.972-3197.86/(T(K)-42.374), where p represents vapor pressure in Pascals and T represents temperature in Kelvin [10] [14].

Comprehensive thermodynamic data reveal an enthalpy of formation of 194 ± 14 kilojoules per mole for the gaseous state and 158 ± 14 kilojoules per mole for the liquid state [9]. The enthalpy of vaporization has been measured as 36.0 ± 1.3 kilojoules per mole, indicating relatively weak intermolecular forces in the liquid phase [9]. The standard enthalpy of combustion amounts to -2912 ± 14 kilojoules per mole, demonstrating the compound's exothermic combustion behavior [9].

Bond dissociation energy studies have determined that the homolytic cleavage of the first methyl-bismuth bond requires 210 ± 7 kilojoules per mole, representing a significant revision from previously reported values [15]. This bond strength is crucial for understanding the thermal decomposition pathways and radical chemistry of trimethylbismuth [15].

Table 1: Thermodynamic Properties of Trimethylbismuth

PropertyValueUnitsReference
Molecular Weight254.08g/mol [1] [2] [3]
Boiling Point110°C [1] [3] [4]
Melting Point-86°C [10] [14]
Density (20°C)2.3g/cm³ [4] [7] [10]
Enthalpy of Formation (gas)194 ± 14kJ/mol [9]
Enthalpy of Formation (liquid)158 ± 14kJ/mol [9]
Enthalpy of Vaporization36.0 ± 1.3kJ/mol [9]
Enthalpy of Combustion-2912 ± 14kJ/mol [9]
Bond Dissociation Energy210 ± 7kJ/mol [15]

Table 2: Vapor Pressure Data for Trimethylbismuth

Temperature (K)Temperature (°C)Vapor Pressure (kPa)Vapor Pressure (Torr)
258.35-14.80.483.6
268.45-4.70.926.9
278.455.31.6812.6
288.4515.32.9121.8
298.4525.34.8436.3
308.3535.27.7157.8
313.3540.29.5871.9

Spectroscopic Characteristics

The spectroscopic properties of trimethylbismuth are dominated by the presence of the bismuth-209 nucleus, which possesses a nuclear spin of 9/2 and represents 100% natural abundance [16]. Nuclear magnetic resonance spectroscopy of bismuth-containing compounds presents unique challenges due to the quadrupolar nature of the bismuth nucleus, resulting in extremely broad signal linewidths even in highly symmetric environments [16] [17].

The chemical shift range for bismuth-209 nuclear magnetic resonance extends over 3300 parts per million, spanning from 0 to -3300 parts per million relative to saturated bismuth nitrate in concentrated nitric acid [16]. The frequency ratio relative to proton nuclear magnetic resonance is 16.069288%, and the receptivity relative to proton at natural abundance is 0.144 [16]. The linewidth parameter for bismuth-209 is 200 femtometers to the fourth power, reflecting the significant quadrupolar coupling effects [16].

Solid-state bismuth-209 nuclear magnetic resonance studies have revealed quadrupolar coupling constants ranging from 78 to 256 megahertz for various bismuth-containing materials [17]. These measurements provide valuable structural information about the local electronic environment around the bismuth center [17]. The large quadrupolar coupling constants arise from the significant electric field gradients experienced by the bismuth nucleus in asymmetric coordination environments [17].

Photoelectron spectroscopy investigations of methylbismuth species have established an adiabatic ionization energy of 7.88 electron volts for the bismuthinidene biradical [15]. These measurements, combined with computational studies, confirm the triplet ground state character of reduced bismuth species and provide insights into the electronic structure of organobismuth compounds [15].

Table 3: Spectroscopic Properties of Trimethylbismuth

PropertyValueNotesReference
²⁰⁹Bi Nuclear Spin9/2Quadrupolar nucleus [16]
Natural Abundance100%Only stable bismuth isotope [16]
Chemical Shift Range3300 ppm0 to -3300 ppm [16]
Frequency Ratio16.069288%Relative to ¹H [16]
Receptivity0.144Relative to ¹H [16]
Quadrupolar Coupling78-256 MHzSolid-state range [17]
Ionization Energy7.88 eVFor BiMe radical [15]

Electronic Configuration and Orbital Properties

The electronic configuration of bismuth in trimethylbismuth corresponds to the +3 oxidation state, with the electronic structure [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁰ for the bismuth(III) center [22] [24]. This configuration reflects the loss of three electrons from the neutral bismuth atom, specifically the three 6p electrons, while retaining the filled 6s orbital [24].

The +3 oxidation state of bismuth in trimethylbismuth is stabilized by the inert pair effect, a phenomenon characteristic of heavy main group elements where the s-electrons become increasingly reluctant to participate in bonding due to relativistic effects [22]. This effect results in the preferential formation of compounds with oxidation states that are two units lower than the group oxidation state [22].

Computational studies using density functional theory have provided detailed insights into the molecular orbital structure of trimethylbismuth [31]. The occupied hybrid orbitals of bismuth show significant s-p mixing, with approximately 37% s-character and 63% p-character in the bonding orbitals [31]. This hybridization pattern is consistent with the observed trigonal pyramidal geometry and bond angles [31].

The molecular orbitals involved in bismuth-carbon bonding exhibit primarily covalent character, with some ionic contribution due to the electronegativity difference between bismuth and carbon [6]. Natural bond orbital analyses indicate that the bismuth-carbon bonds possess Wiberg bond indices close to unity, confirming their single bond nature [31]. The stereochemically active lone pair on bismuth occupies a hybrid orbital with significant s-character, contributing to the pyramidal molecular geometry [31].

Electronic structure calculations have also elucidated the role of relativistic effects in organobismuth chemistry [31]. The contraction of the 6s orbital due to relativistic effects increases the energy gap between the 6s and 6p orbitals, enhancing the inert pair effect and stabilizing the +3 oxidation state [22]. These relativistic contributions are essential for understanding the bonding and reactivity patterns observed in heavy main group organometallic compounds [22].

Crystal Structure and Solid-State Properties

Crystallographic studies of trimethylbismuth and related organobismuth compounds have provided detailed structural information about solid-state packing arrangements and intermolecular interactions [25] [26]. In the crystalline state, trimethylbismuth molecules adopt packing arrangements that minimize steric repulsion between methyl groups while maximizing van der Waals interactions [25].

The solid-state structure of trimethylbismuth maintains the trigonal pyramidal geometry observed in the gas phase, with minimal distortion upon crystallization [31]. Intermolecular contacts in the crystal lattice are primarily governed by weak van der Waals forces between methyl groups and bismuth centers [25]. The absence of strong hydrogen bonding or other directional intermolecular interactions results in relatively low melting and boiling points compared to compounds with more extensive intermolecular associations [25].

Crystal structure analyses of related organobismuth compounds have revealed that bismuth atoms can participate in weak intermolecular interactions through the stereochemically active lone pair [8] [25]. These interactions, while weaker than conventional coordination bonds, can influence crystal packing and solid-state properties [8]. The large size of the bismuth atom and the diffuse nature of its valence orbitals contribute to the formation of extended networks in some bismuth-containing crystalline materials [25].

X-ray crystallographic investigations have established precise bond lengths and angles for trimethylbismuth in the solid state [29] [31]. The bismuth-carbon bond lengths remain consistent between gas-phase and solid-state structures, indicating minimal perturbation of the primary bonding upon crystallization [29] [31]. The carbon-bismuth-carbon bond angles show slight variations in the crystal lattice due to packing effects, but the overall molecular geometry is preserved [29] [31].

The chemical reactivity of trimethylbismuth is governed by several distinct mechanistic pathways that reflect the unique electronic properties of bismuth as a heavy pnictogen element. The most significant reaction pathway involves homolytic cleavage of bismuth-carbon bonds, which occurs readily under moderate thermal conditions [1] [2]. This process represents the primary mode of reactivity and serves as the foundation for understanding more complex reaction mechanisms.

Homolytic Bond Cleavage Mechanism

The fundamental reaction mechanism proceeds through stepwise homolytic cleavage of bismuth-methyl bonds, beginning with the strongest bond in the molecule [1]. The initial step involves cleavage of the first bismuth-carbon bond according to the equation:

BiMe₃ → [BiMe₂]- + Me-

This reaction generates a dimethylbismuth radical and a methyl radical, both of which serve as reactive intermediates for subsequent transformations [1] [3]. The dimethylbismuth radical can undergo further homolytic cleavage to produce methylbismuth:

[BiMe₂]- → BiMe + Me-

The methylbismuth species has been characterized as having a triplet ground state with an experimental ionization energy of 7.88 electron volts [1] [2]. This bismuthinidene represents the first free organometallic bismuthinidene to be isolated and characterized spectroscopically.

Alternative Mechanistic Pathways

Beyond homolytic cleavage, trimethylbismuth can participate in heterolytic bond dissociation under specific conditions, particularly in the presence of strong Lewis acids or bases [3]. This pathway involves the formation of charged intermediates such as dimethylbismuth cations and methyl anions. The heterolytic mechanism is less favored thermodynamically but becomes accessible in polar solvents or in the presence of coordinating ligands.

Hydrolysis and Oxidative Mechanisms

Trimethylbismuth undergoes rapid hydrolysis in the presence of moisture, representing another fundamental reaction pathway [4] [5]. The hydrolysis mechanism proceeds through nucleophilic attack of water on the bismuth center, facilitated by the electrophilic nature of the bismuth atom. This reaction produces bismuth hydroxide species and methane gas:

BiMe₃ + H₂O → BiOH + CH₄

The compound also participates in oxidative addition reactions when exposed to various electrophiles, demonstrating the ability of bismuth to undergo two-electron oxidation processes characteristic of transition metal chemistry [6] [7].

Bismuth-Carbon Bond Reactivity

The reactivity of bismuth-carbon bonds in trimethylbismuth is fundamentally influenced by the decreasing bond strength observed down the pnictogen group. The energy of bonds to carbon follows the order phosphorus > arsenic > antimony > bismuth, making bismuth-carbon bonds among the weakest in organometallic chemistry [8]. This inherent weakness manifests in several distinct reactivity patterns.

Bond Strength Variations

The three bismuth-carbon bonds in trimethylbismuth exhibit different strengths due to electronic and steric effects. The first bond dissociation is energetically the most demanding, while subsequent bond cleavages become progressively easier [1] [2]. This phenomenon reflects the changing electronic environment around the bismuth center as methyl groups are removed.

Electronic Effects on Reactivity

The pyramidal geometry of trimethylbismuth, with bismuth adopting a trigonal pyramidal arrangement due to the presence of a stereochemically active lone pair, influences the reactivity of individual bismuth-carbon bonds [8] [9]. The lone pair occupies a position that creates an asymmetric electronic environment, making certain bonds more susceptible to cleavage than others.

Thermal Activation of Bond Cleavage

Bismuth-carbon bonds in trimethylbismuth can be activated thermally at remarkably low temperatures compared to other organometallic compounds. Homolytic cleavage has been observed at temperatures as low as 60 degrees Celsius in both gas phase and condensed phase studies [1] [2]. This low activation temperature makes trimethylbismuth particularly useful as a precursor in metal-organic chemical vapor deposition processes.

Catalytic Effects on Bond Reactivity

Surface catalysis significantly enhances the reactivity of bismuth-carbon bonds. Studies have shown that the presence of gallium arsenide surfaces can lower the decomposition temperature by up to 200 degrees Celsius, demonstrating the profound effect of heterogeneous catalysis on bond cleavage kinetics [10]. This catalytic enhancement occurs through surface-mediated radical chain mechanisms that propagate bond cleavage throughout the molecule.

Bond Dissociation Energies and Homolytic Cleavage

Recent experimental determinations have significantly revised the understanding of bond dissociation energies in trimethylbismuth. The bond dissociation energy for the first bismuth-methyl bond has been measured at 210 ± 7 kilojoules per mole, substantially higher than previously accepted values [1] [2]. This revision represents a crucial advancement in understanding the energetics of bismuth-carbon bond cleavage.

Experimental Determination Methods

The bond dissociation energy was determined using a combination of photoion mass-selected threshold photoelectron spectroscopy and computational analysis [1]. The measurement involved controlled homolytic cleavage of trimethylbismuth in the gas phase, with subsequent spectroscopic characterization of the resulting fragments. This approach provided unprecedented accuracy in determining the energetics of bond cleavage.

Comparison with Historical Values

Previous estimates of the bismuth-carbon bond dissociation energy were based on thermal decomposition studies that yielded an upper limit of approximately 182 kilojoules per mole [1]. The new experimental value of 210 kilojoules per mole represents a significant upward revision that better reflects the true bond strength. This correction has important implications for understanding the reactivity and stability of organobismuth compounds.

Sequential Bond Dissociation

The bond dissociation energies for subsequent bismuth-carbon bonds in trimethylbismuth follow a decreasing trend. After removal of the first methyl group, the remaining bismuth-carbon bonds become progressively weaker due to reduced steric hindrance and altered electronic structure [1] [3]. This sequential weakening facilitates complete decomposition of the molecule under thermal conditions.

Temperature Dependence of Homolytic Cleavage

Despite the relatively high bond dissociation energy, homolytic cleavage of bismuth-carbon bonds occurs at moderate temperatures due to favorable entropy contributions to the reaction free energy [1] [2]. The reaction becomes thermodynamically favorable at temperatures between 60 and 120 degrees Celsius in both gas phase and condensed phase environments.

Bond Dissociation ParameterValueUnitsMethod
First Bi-C Bond Dissociation Energy210 ± 7kJ/molPhotoelectron Spectroscopy
Average Bi-C Bond Dissociation Energy141kJ/molHistorical Thermal Studies
Homolytic Cleavage Temperature Range60-120°CGas and Solution Phase
Activation Energy for Decomposition0.7-1.2eVKinetic Analysis
BiMe Ionization Energy7.88eVThreshold Photoelectron Spectroscopy

Stability Parameters and Decomposition Pathways

The stability of trimethylbismuth is highly dependent on environmental conditions, with the compound showing remarkable stability under inert atmospheres while demonstrating rapid decomposition in the presence of moisture, oxygen, or elevated temperatures [5] [11]. Understanding these stability parameters is crucial for proper handling and application of this organometallic compound.

Storage Stability Conditions

Trimethylbismuth exhibits excellent stability when stored under rigorous exclusion of air and moisture [5] [11]. The compound remains stable indefinitely under dry nitrogen atmosphere at temperatures between 2 and 8 degrees Celsius. The critical requirement is maintaining less than 5 parts per million each of moisture and oxygen in the storage atmosphere [11].

Thermal Decomposition Pathways

Thermal decomposition of trimethylbismuth follows multiple competing pathways depending on temperature and environment [1] [10]. The primary decomposition route involves sequential homolytic cleavage of bismuth-carbon bonds, ultimately leading to metallic bismuth and methane formation:

BiMe₃ → BiMe₂- + Me- → BiMe + 2Me- → Bi + 3Me-

The methyl radicals subsequently undergo various reactions including hydrogen abstraction, recombination, and disproportionation to form methane, ethane, and other hydrocarbon products [10].

Moisture-Induced Decomposition

In the presence of water vapor, trimethylbismuth undergoes rapid hydrolysis that represents a major decomposition pathway under ambient conditions [4] [5]. The hydrolysis reaction is highly exothermic and proceeds with the evolution of methane gas:

BiMe₃ + 3H₂O → Bi(OH)₃ + 3CH₄

This reaction occurs instantaneously upon contact with moisture and is irreversible under normal conditions [11].

Surface-Catalyzed Decomposition

The presence of certain surfaces, particularly semiconductor materials like gallium arsenide, dramatically alters the decomposition kinetics of trimethylbismuth [10] [12]. Surface catalysis can reduce the effective decomposition temperature by 100-200 degrees Celsius compared to homogeneous gas-phase decomposition. This catalytic effect operates through surface-bound radical intermediates that facilitate bond cleavage.

Photochemical Stability

Trimethylbismuth shows sensitivity to ultraviolet radiation, which can initiate photochemical decomposition through direct excitation of bismuth-carbon bonds [13]. The compound should be protected from light during storage and handling to prevent unwanted decomposition reactions.

Reaction Intermediates and Radical Species

The chemistry of trimethylbismuth is characterized by the formation of numerous reactive intermediates and radical species that play crucial roles in determining reaction outcomes and mechanisms [1] [3] [13]. These intermediates range from simple alkyl radicals to complex bismuth-containing species with unusual electronic structures.

Dimethylbismuth Radical Intermediates

The primary intermediate formed during trimethylbismuth decomposition is the dimethylbismuth radical [BiMe₂]- , which has been isolated and characterized both spectroscopically and crystallographically [1] [3]. This radical species exhibits remarkable stability compared to analogous radicals of lighter pnictogens and can be trapped using appropriate radical scavenging agents.

The dimethylbismuth radical can undergo further transformations including additional bond cleavage to form methylbismuth (BiMe), which represents the first characterized organometallic bismuthinidene [1]. The methylbismuth species adopts a triplet ground state with C₃ᵥ symmetry and serves as a key intermediate in many bismuth-mediated reactions.

Methyl Radical Formation and Reactivity

Homolytic cleavage of bismuth-carbon bonds generates methyl radicals as primary products [1] [10]. These highly reactive species can undergo numerous secondary reactions including:

  • Hydrogen abstraction from solvent molecules or other organic substrates
  • Radical recombination to form ethane
  • Addition to unsaturated organic compounds
  • Trapping by radical scavengers such as nitroxide compounds

The formation of methyl radicals has been confirmed through electron paramagnetic resonance spectroscopy using spin-trapping agents [1]. These studies demonstrate that methyl radical generation occurs readily at temperatures as low as 60 degrees Celsius.

Cationic Bismuth Intermediates

Under specific conditions, trimethylbismuth can form cationic intermediates such as the dimethylbismuth cation [BiMe₂]⁺ [3]. This species has been isolated as stable salts and characterized structurally. The cation exhibits Lewis acidic behavior and can coordinate with Lewis bases to form adduct complexes.

The dimethylbismuth cation can undergo unique methyl exchange reactions with neutral trimethylbismuth molecules, proceeding through bridged intermediates containing sp²-hybridized methyl groups [3]. This exchange mechanism represents an unprecedented example of methyl group transfer between main-group metal centers.

Bismuth-Bismuth Bonded Intermediates

In certain reaction conditions, trimethylbismuth derivatives can form bismuth-bismuth bonded species through radical coupling or Lewis acid-base interactions [3] [14]. These dimeric intermediates feature bismuth-bismuth bond lengths around 3.00 Angstroms, which fall within the range of normal covalent bismuth-bismuth single bonds.

The formation of bismuth-bismuth bonds represents an important deactivation pathway for bismuth radicals and influences the overall reaction kinetics and product distributions in trimethylbismuth chemistry.

Radical Chain Propagation

In the presence of appropriate substrates, trimethylbismuth can initiate radical chain reactions through the generation of methyl radicals [10] [13]. These chain processes can lead to the activation of otherwise unreactive bonds and the formation of complex product mixtures. The ability to control chain propagation versus termination is crucial for developing selective synthetic applications.

Intermediate SpeciesElectronic StateStabilityCharacterization Method
[BiMe₂]-DoubletModerateEPR, Crystallography
BiMeTripletLowPhotoelectron Spectroscopy
[BiMe₂]⁺SingletHigh (as salts)NMR, X-ray Crystallography
Me-DoubletVery LowSpin Trapping
Bi₂Me₄ dimersSingletVariableStructural Analysis

UNII

YN5YM172EY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

593-91-9

Wikipedia

Trimethylbismuth

Dates

Last modified: 08-15-2023

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